Cas no 2229317-10-4 (4,5,6,7-tetrahydro-1-benzothiophen-2-ol)

4,5,6,7-Tetrahydro-1-benzothiophen-2-ol is a heterocyclic compound featuring a partially hydrogenated benzothiophene core with a hydroxyl substituent at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its saturated ring system enhances stability while retaining functional versatility for further derivatization. The hydroxyl group allows for selective modifications, such as etherification or esterification, broadening its utility in fine chemical applications. The compound’s well-defined purity and consistent performance make it suitable for research and industrial-scale processes. Its compatibility with various reaction conditions further underscores its role as a key building block in synthetic chemistry.
4,5,6,7-tetrahydro-1-benzothiophen-2-ol structure
2229317-10-4 structure
商品名:4,5,6,7-tetrahydro-1-benzothiophen-2-ol
CAS番号:2229317-10-4
MF:C8H10OS
メガワット:154.229401111603
CID:6612805
PubChem ID:153804761

4,5,6,7-tetrahydro-1-benzothiophen-2-ol 化学的及び物理的性質

名前と識別子

    • 4,5,6,7-tetrahydro-1-benzothiophen-2-ol
    • 2229317-10-4
    • EN300-1736203
    • インチ: 1S/C8H10OS/c9-8-5-6-3-1-2-4-7(6)10-8/h5,9H,1-4H2
    • InChIKey: UTYJRPPFIHCRCD-UHFFFAOYSA-N
    • ほほえんだ: S1C(=CC2=C1CCCC2)O

計算された属性

  • せいみつぶんしりょう: 154.04523611g/mol
  • どういたいしつりょう: 154.04523611g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 126
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 48.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

4,5,6,7-tetrahydro-1-benzothiophen-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1736203-0.5g
4,5,6,7-tetrahydro-1-benzothiophen-2-ol
2229317-10-4
0.5g
$1357.0 2023-09-20
Enamine
EN300-1736203-1g
4,5,6,7-tetrahydro-1-benzothiophen-2-ol
2229317-10-4
1g
$1414.0 2023-09-20
Enamine
EN300-1736203-5g
4,5,6,7-tetrahydro-1-benzothiophen-2-ol
2229317-10-4
5g
$4102.0 2023-09-20
Enamine
EN300-1736203-10.0g
4,5,6,7-tetrahydro-1-benzothiophen-2-ol
2229317-10-4
10g
$6082.0 2023-06-04
Enamine
EN300-1736203-5.0g
4,5,6,7-tetrahydro-1-benzothiophen-2-ol
2229317-10-4
5g
$4102.0 2023-06-04
Enamine
EN300-1736203-10g
4,5,6,7-tetrahydro-1-benzothiophen-2-ol
2229317-10-4
10g
$6082.0 2023-09-20
Enamine
EN300-1736203-1.0g
4,5,6,7-tetrahydro-1-benzothiophen-2-ol
2229317-10-4
1g
$1414.0 2023-06-04
Enamine
EN300-1736203-0.25g
4,5,6,7-tetrahydro-1-benzothiophen-2-ol
2229317-10-4
0.25g
$1300.0 2023-09-20
Enamine
EN300-1736203-2.5g
4,5,6,7-tetrahydro-1-benzothiophen-2-ol
2229317-10-4
2.5g
$2771.0 2023-09-20
Enamine
EN300-1736203-0.1g
4,5,6,7-tetrahydro-1-benzothiophen-2-ol
2229317-10-4
0.1g
$1244.0 2023-09-20

4,5,6,7-tetrahydro-1-benzothiophen-2-ol 関連文献

4,5,6,7-tetrahydro-1-benzothiophen-2-olに関する追加情報

Introduction to 4,5,6,7-tetrahydro-1-benzothiophen-2-ol (CAS No. 2229317-10-4)

4,5,6,7-tetrahydro-1-benzothiophen-2-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2229317-10-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzothiophene class, characterized by a fused ring system consisting of a benzene ring and a thiophene ring. The presence of a hydroxyl group at the 2-position and a tetrahydropyran ring at the 1-position introduces unique electronic and steric properties, making it a promising scaffold for drug discovery and development.

The structural features of 4,5,6,7-tetrahydro-1-benzothiophen-2-ol contribute to its potential biological activity. Benzothiophene derivatives are well-documented for their role in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer properties. The hydroxyl substituent enhances the compound's solubility and reactivity, facilitating further chemical modifications and derivatization. These characteristics make it an attractive candidate for synthesizing novel therapeutic agents targeting complex diseases.

In recent years, there has been growing interest in exploring the pharmacological potential of tetrahydro-1-benzothiophen-2-ol derivatives. Studies have demonstrated that modifications in the benzothiophene core can significantly influence the biological activity of these compounds. For instance, researchers have investigated the effects of substituents at different positions on the benzothiophene ring system to optimize binding affinity and selectivity for biological targets. This approach has led to the identification of several lead compounds with promising preclinical profiles.

One of the most compelling aspects of 4,5,6,7-tetrahydro-1-benzothiophen-2-ol is its versatility as a pharmacophore. The compound's ability to interact with multiple biological targets makes it suitable for developing multitarget drugs, which are increasingly favored in modern medicine due to their ability to modulate complex disease pathways simultaneously. Additionally, its structural framework allows for easy functionalization, enabling chemists to design derivatives with enhanced pharmacokinetic properties such as improved bioavailability and reduced toxicity.

The synthesis of 4,5,6,7-tetrahydro-1-benzothiophen-2-ol involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to achieve high yields and purity levels necessary for pharmaceutical applications. Techniques such as catalytic hydrogenation, nucleophilic substitution, and cyclization reactions are commonly used in its preparation. These synthetic strategies not only highlight the compound's synthetic accessibility but also underscore the expertise required in medicinal chemistry for developing such complex molecules.

From a medicinal chemistry perspective, tetrahydro-1-benzothiophen-2-ol derivatives have shown promise in addressing unmet medical needs. For example, recent studies have explored their potential in inhibiting key enzymes involved in cancer progression. The hydroxyl group at the 2-position serves as a critical interaction point with biological targets such as kinases and proteases. By modulating these interactions, researchers aim to develop inhibitors that can selectively block aberrant signaling pathways associated with various malignancies.

The pharmacological evaluation of 4,5,6,7-tetrahydro-1-benzothiophen-2-ol has revealed intriguing findings regarding its mechanism of action. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating stress-responsive pathways. Furthermore, preclinical trials have shown that certain derivatives exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokine production. These findings underscore the compound's therapeutic potential and justify further investigation into its clinical applications.

The development of tetrahydro-1-benzothiophen-2-ol based drugs also benefits from advances in computational chemistry and drug design technologies. Molecular modeling techniques have been instrumental in predicting binding affinities and optimizing molecular structures for improved efficacy. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and reduce reliance on traditional trial-and-error approaches. This interdisciplinary approach has significantly enhanced the efficiency of drug development pipelines.

In conclusion,4,5,6,7-tetrahydro-1-benzothiophen-2-ol (CAS No. 2229317-10-4) represents a valuable scaffold for pharmaceutical innovation with diverse biological activities and synthetic accessibility. Its unique structural features make it an ideal candidate for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this compound,tetrahydro-1-benzothiophen-2-olederivatives are poised to play a crucial role in advancing modern medicine through innovative drug design strategies.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd